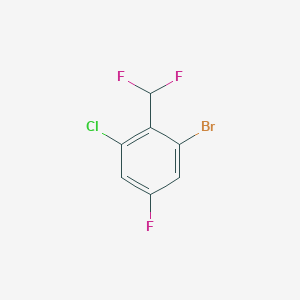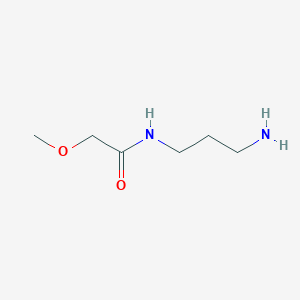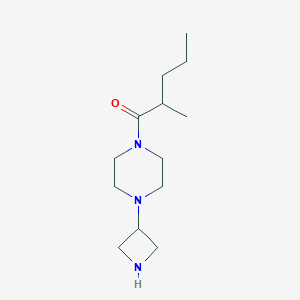
2-(2-(Chloromethyl)-2-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Chloromethyl)-2-methylbutyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene can be achieved through various methods. One common approach involves the chloromethylation of thiophene derivatives. For instance, thiophene can be reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group . Another method involves the reaction of thiophen-2-ylmethanol with diisopropylethylamine and methanesulfonyl chloride in dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with cooling systems to maintain the desired temperature and prevent side reactions. The product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Chloromethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of new thiophene derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of thiol derivatives.
Applications De Recherche Scientifique
2-(2-(Chloromethyl)-2-methylbutyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-(Chloromethyl)-2-methylbutyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)thiophene: A simpler derivative with similar reactivity but lacking the additional methylbutyl group.
2-(Bromomethyl)thiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-(Iodomethyl)thiophene: Contains an iodine atom, which can influence its chemical behavior and applications.
Uniqueness
2-(2-(Chloromethyl)-2-methylbutyl)thiophene is unique due to the presence of both the chloromethyl and methylbutyl groups.
Propriétés
Formule moléculaire |
C10H15ClS |
|---|---|
Poids moléculaire |
202.74 g/mol |
Nom IUPAC |
2-[2-(chloromethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |
Clé InChI |
QCYWAVFDJYTKDU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CC=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
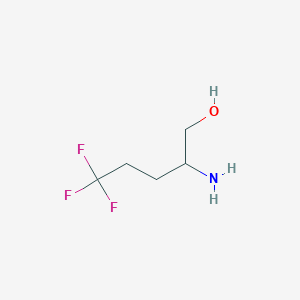
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
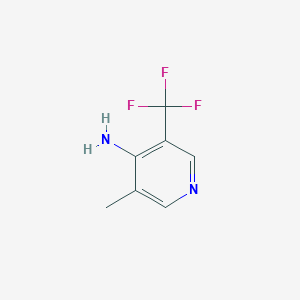
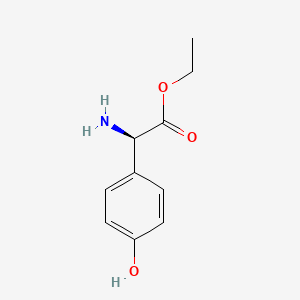
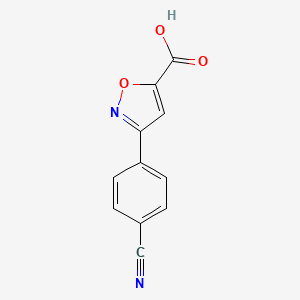
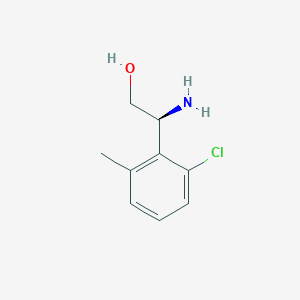
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
